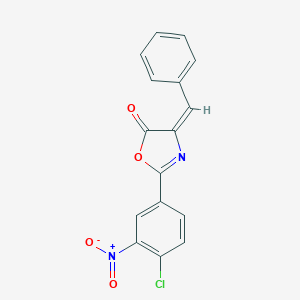
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one, also known as CKN1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in the regulation of cell survival and proliferation. In addition, this compound has been shown to activate the tumor suppressor protein p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability and tumor growth. In addition, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is its broad-spectrum activity against various cancer cell lines and microorganisms. In addition, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties and activity against specific cancer types. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, warrants further investigation.
Métodos De Síntesis
The synthesis of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitrobenzaldehyde with benzylamine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been widely studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Fórmula molecular |
C16H9ClN2O4 |
|---|---|
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
(4E)-4-benzylidene-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-6-11(9-14(12)19(21)22)15-18-13(16(20)23-15)8-10-4-2-1-3-5-10/h1-9H/b13-8+ |
Clave InChI |
XTKHJXYDPFNDAQ-MDWZMJQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)


![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
